molecular formula C19H20N4O5 B10952185 N-[3-(1H-imidazol-1-yl)propyl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide

Cat. No.: B10952185
M. Wt: 384.4 g/mol
InChI Key: HTGQMTPQMZGRCP-UHFFFAOYSA-N
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Description

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE is a synthetic compound that features an imidazole ring, a furan ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of polar solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or hydroxylamine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The nitrophenyl group may participate in redox reactions, affecting cellular processes. The furan ring can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    1-(3-(1H-IMIDAZOL-1-YL)PROPYL)-3-(4-METHYL-2-NITROPHENOXY)METHYL-2-FURAMIDE: Similar structure but different substitution pattern.

    3-(1H-IMIDAZOL-1-YL)PROPYL-5-(4-METHYL-2-NITROPHENOXY)METHYL-2-FURAMIDE: Similar functional groups but different connectivity.

    N-(3-(1H-IMIDAZOL-1-YL)PROPYL)-5-(4-METHYL-2-NITROPHENOXY)METHYL-2-FURAMIDE: Similar core structure but different side chains

Uniqueness

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N4O5

Molecular Weight

384.4 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C19H20N4O5/c1-14-3-5-17(16(11-14)23(25)26)27-12-15-4-6-18(28-15)19(24)21-7-2-9-22-10-8-20-13-22/h3-6,8,10-11,13H,2,7,9,12H2,1H3,(H,21,24)

InChI Key

HTGQMTPQMZGRCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NCCCN3C=CN=C3)[N+](=O)[O-]

Origin of Product

United States

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